2-methoxy-2-phenyl-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-methoxy-2-phenyl-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a methoxy group, a phenyl group, and a trimethoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2-phenyl-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-methoxy-2-phenylacetohydrazide with 2,3,4-trimethoxybenzaldehyde. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-2-phenyl-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-methoxy-2-phenyl-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-2-phenyl-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-2-phenylacetohydrazide
- 2,3,4-trimethoxybenzaldehyde
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-methoxy-2-phenyl-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of methoxy, phenyl, and trimethoxyphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C19H22N2O5 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-methoxy-2-phenyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H22N2O5/c1-23-15-11-10-14(16(24-2)18(15)26-4)12-20-21-19(22)17(25-3)13-8-6-5-7-9-13/h5-12,17H,1-4H3,(H,21,22)/b20-12+ |
InChI Key |
GACORYVLZZHMNF-UDWIEESQSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)OC)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)OC)OC)OC |
Origin of Product |
United States |
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